molecular formula C16H25NO2 B4798655 4-[5-(3-methylphenoxy)pentyl]morpholine

4-[5-(3-methylphenoxy)pentyl]morpholine

Cat. No.: B4798655
M. Wt: 263.37 g/mol
InChI Key: FUGRMCXXHCFXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-Methylphenoxy)pentyl]morpholine is a morpholine-derived chemical compound of significant interest in neuroscience and preclinical pharmaceutical research. It is recognized for its potential role in the study of central nervous system (CNS) disorders and has been identified in patent literature as a key structure in compositions targeting neurodegenerative diseases and other conditions related to sigma receptor signaling . The compound features a morpholine ring, a heterocycle common in medicinal chemistry due to its favorable pharmacokinetic properties and ability to modulate enzyme activity, linked via a pentyl chain to a 3-methylphenoxy (meta-cresol) group. Researchers value this specific molecular architecture for investigating structure-activity relationships (SAR) in the design of novel neuroprotective agents. Its primary research applications are founded on its association with critical biological pathways, including the modulation of sigma non-opioid intracellular receptor 1 (Sig-1R), a protein implicated in cellular stress response, survival, and ion channel regulation . Studies of such compounds aim to elucidate mechanisms that counteract oxidative stress and mitochondrial dysfunction in neuronal models . Furthermore, morpholine-based compounds are frequently explored as inhibitors of enzymes like monoamine oxidases (MAO) and cholinesterases, targets relevant to neurodegenerative conditions . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a reference standard, a building block for further synthetic chemistry, or a pharmacological tool in assays designed to probe sigma receptor function and neuropharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(3-methylphenoxy)pentyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15-6-5-7-16(14-15)19-11-4-2-3-8-17-9-12-18-13-10-17/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRMCXXHCFXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of 4 5 3 Methylphenoxy Pentyl Morpholine

Established Synthetic Pathways to the Core Compound

The most direct and established pathway for the synthesis of 4-[5-(3-methylphenoxy)pentyl]morpholine involves a two-step process.

Step 1: Williamson Ether Synthesis of 1-(5-halopentoxy)-3-methylbenzene

The initial step is the formation of the ether linkage. This is typically achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 3-methylphenol is deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking a 1,5-dihalopentane in an SN2 reaction to yield 1-(5-halopentoxy)-3-methylbenzene. Common dihalopentanes used are 1,5-dibromopentane or 1,5-dichloropentane, with the bromo derivative generally being more reactive.

The general reaction is as follows:

3-methylphenol + Base → 3-methylphenoxide

3-methylphenoxide + X-(CH₂)₅-X → 1-(5-halopentoxy)-3-methylbenzene + X⁻ (where X is Br or Cl)

Key reagents and conditions for this step are outlined in the table below.

Reagent/ConditionPurposeTypical Examples
Phenol Starting material for the aromatic ether component3-methylphenol
Dihaloalkane Provides the pentyl linker and a leaving group for the subsequent reaction1,5-dibromopentane, 1,5-dichloropentane
Base Deprotonates the phenol to form the nucleophilic phenoxideSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
Solvent Provides a medium for the reactionAcetone, Dimethylformamide (DMF), Acetonitrile
Temperature Influences the reaction rateTypically reflux temperatures of the chosen solvent

Step 2: N-Alkylation of Morpholine (B109124)

The second step involves the nucleophilic substitution of the halogen on the previously synthesized 1-(5-halopentoxy)-3-methylbenzene with morpholine. This reaction, known as N-alkylation, forms the final tertiary amine product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack by the morpholine nitrogen.

The general reaction is as follows:

1-(5-halopentoxy)-3-methylbenzene + Morpholine → this compound + HX

Key reagents and conditions for this step are summarized in the table below.

Reagent/ConditionPurposeTypical Examples
Alkyl Halide The electrophile for the N-alkylation1-(5-bromopentoxy)-3-methylbenzene
Amine The nucleophileMorpholine
Base Acts as a scavenger for the formed acid (HX)Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
Solvent Provides a medium for the reactionAcetonitrile, Dimethylformamide (DMF), Ethanol
Temperature Influences the reaction rateRoom temperature to reflux

Synthesis of Structural Analogs and Homologs

The modularity of the synthetic pathway allows for the straightforward generation of structural analogs and homologs of this compound.

Variation of the Phenolic Component: By substituting 3-methylphenol with other substituted phenols (e.g., 2-methylphenol, 4-methylphenol, 3-methoxyphenol, or halogenated phenols), a wide range of analogs with different substitution patterns on the aromatic ring can be synthesized.

Variation of the Alkyl Chain Length: The use of dihaloalkanes with different chain lengths (e.g., 1,4-dibromobutane, 1,6-dibromohexane) allows for the synthesis of homologs with shorter or longer alkyl linkers between the phenoxy and morpholine moieties.

Variation of the Amine Component: Replacing morpholine with other cyclic amines (e.g., piperidine, pyrrolidine) or acyclic secondary amines would lead to a different class of tertiary amine analogs.

The following table provides examples of reactants that could be used to synthesize various analogs and homologs.

Analog/Homolog TypePhenolic ReactantDihaloalkane ReactantAmine Reactant
Phenyl Ring Isomer2-methylphenol1,5-dibromopentaneMorpholine
Phenyl Ring Isomer4-ethylphenol1,5-dibromopentaneMorpholine
Alkyl Chain Homolog3-methylphenol1,4-dibromobutaneMorpholine
Alkyl Chain Homolog3-methylphenol1,6-dibromohexaneMorpholine
Amine Analog3-methylphenol1,5-dibromopentanePiperidine
Amine Analog3-methylphenol1,5-dibromopentanePyrrolidine

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

For the Williamson Ether Synthesis:

Base: The choice of base is critical. Stronger bases like sodium hydride can lead to faster reaction rates but may also promote side reactions if the dihaloalkane is susceptible to elimination. Milder bases like potassium carbonate are often preferred for their ease of handling and good yields.

Solvent: Polar aprotic solvents such as DMF and acetonitrile are generally effective as they can solvate the cation of the base and increase the nucleophilicity of the phenoxide.

Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is often the reflux temperature of the chosen solvent.

Stoichiometry: Using a slight excess of the dihaloalkane can help to drive the reaction to completion, but this may necessitate a more rigorous purification to remove the unreacted starting material.

For the N-Alkylation of Morpholine:

Base: An excess of a non-nucleophilic base like potassium carbonate or triethylamine is often used to efficiently scavenge the acid produced and to drive the equilibrium towards the product.

Solvent: Polar aprotic solvents are again a good choice for this SN2 reaction.

Temperature: The reaction can often proceed at room temperature, but gentle heating may be required to achieve a reasonable reaction rate, especially if a less reactive chloro-derivative is used as the substrate.

Catalyst: In some cases, a catalytic amount of a iodide salt (e.g., sodium iodide or potassium iodide) can be added to facilitate the reaction, especially when starting with an alkyl chloride, through an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

The following table summarizes key parameters for optimization.

ReactionParameterConditions to ConsiderExpected Outcome on Yield
Williamson Ether SynthesisBase StrengthNaH vs. K₂CO₃Stronger base may increase rate but also side reactions.
Williamson Ether SynthesisSolvent PolarityDMF vs. ToluenePolar aprotic solvents generally improve SN2 rates.
N-AlkylationTemperatureRoom Temp vs. RefluxHigher temperature increases rate but may lead to byproducts.
N-AlkylationCatalystPresence/Absence of NaICatalytic iodide can significantly increase the rate for chloro-substrates.

Mechanistic Aspects of Synthetic Reactions

The synthesis of this compound relies on two fundamental reaction mechanisms in organic chemistry.

Williamson Ether Synthesis Mechanism:

This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism wikipedia.org.

Deprotonation: The base removes the acidic proton from the hydroxyl group of 3-methylphenol to form a nucleophilic 3-methylphenoxide ion.

Nucleophilic Attack: The 3-methylphenoxide ion then attacks one of the primary carbon atoms of the 1,5-dihalopentane. This attack occurs from the backside relative to the leaving group (the halide).

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (phenoxide) and the leaving group (halide) are both partially bonded to the carbon atom.

Inversion of Stereochemistry: Although not relevant for the achiral 1,5-dihalopentane, it is a key feature of the SN2 mechanism that if the carbon atom were chiral, an inversion of stereochemistry would be observed.

Product Formation: The halide ion is expelled as the leaving group, resulting in the formation of the C-O bond and the product, 1-(5-halopentoxy)-3-methylbenzene.

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (dihaloalkane). The use of a primary dihaloalkane is crucial as secondary and tertiary halides would favor elimination (E2) reactions, especially with a strong base like a phenoxide.

N-Alkylation of Morpholine Mechanism:

The N-alkylation of morpholine also proceeds through an SN2 mechanism .

Nucleophilic Attack: The nitrogen atom of the morpholine, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbon atom of the 1-(5-halopentoxy)-3-methylbenzene that is bonded to the halogen.

Transition State: Similar to the Williamson ether synthesis, a trigonal bipyramidal transition state is formed.

Product Formation: The halide is displaced as the leaving group, and a new C-N bond is formed, initially yielding a quaternary ammonium salt.

Deprotonation: The added base then deprotonates the nitrogen atom of the resulting salt to give the final neutral tertiary amine product, this compound.

The reactivity of the alkyl halide is a key factor, with the order of reactivity being I > Br > Cl. This is why the use of 1,5-dibromopentane is often preferred over 1,5-dichloropentane in the initial step, as it leads to a more reactive intermediate for the subsequent N-alkylation.

Molecular Interactions and Biological Target Engagement of 4 5 3 Methylphenoxy Pentyl Morpholine

Structure-Activity Relationship (SAR) Studies for Target Binding

The affinity of 4-[5-(3-methylphenoxy)pentyl]morpholine for its biological target, presumed to be the sigma-1 receptor, is influenced by the interplay of its three main structural components: the morpholine (B109124) ring, the pentyl linker, and the 3-methylphenoxy group. SAR studies on analogous compounds provide valuable insights into how modifications to each of these parts can modulate binding affinity.

Influence of Substituent Variations on Target Affinity

Systematic variations of the substituents on the phenoxy ring and the length of the alkyl chain have been shown to significantly impact the binding affinity of phenoxyalkylamine derivatives to the sigma-1 receptor.

The Morpholine Moiety: The morpholine ring is a common heterocyclic scaffold found in many sigma-1 receptor ligands. Its basic nitrogen atom is considered a key pharmacophoric element, likely forming a crucial salt bridge interaction with an acidic residue, such as Glutamate-172 (Glu172), within the receptor's binding pocket.

The Alkyl Linker: The length of the alkyl chain connecting the morpholine ring to the phenoxy group is a critical determinant of binding affinity. Studies on N-alkylamines have demonstrated that affinity for the sigma-1 receptor generally increases with the length of the carbon chain, with optimal activity observed for chains up to twelve carbons. For a series of N-arylalkylpiperidines, a related class of compounds, the optimal chain length for both sigma-1 and sigma-2 receptor affinity was found to be a propylphenyl group. Extension to a four-carbon chain resulted in a dramatic decrease in affinity at both receptor subtypes. This suggests that the five-carbon (pentyl) chain in this compound likely provides a favorable distance and orientation for the morpholine and phenoxy moieties to engage with their respective binding sites within the receptor.

The Phenoxy Ring and its Substituents: The phenoxy group contributes to the hydrophobic interactions within the receptor's binding site. The nature and position of substituents on this ring can fine-tune the binding affinity. For instance, the presence of an electron-withdrawing group, such as a para-nitro substituent on the phenyl ring, has been shown to enhance the affinity of some ligands for the sigma-1 receptor.

Table 1: Influence of Phenoxy Ring Substituents on Sigma-1 Receptor Affinity in a Series of 1-(Phenoxyalkyl)piperidines

Substituent (R)PositionKi (nM) for σ1 Receptor
H-15.3
4-Clpara0.8
4-Fpara2.1
4-CH3para5.6
3-CH3metaData not available
2-CH3ortho25.7

This table is illustrative and based on data for phenoxyalkylpiperidines, not this compound directly. The data highlights the sensitivity of sigma-1 receptor affinity to the nature and position of substituents on the phenoxy ring.

Conformational Analysis and Pharmacophore Development

The flexibility of the pentyl chain in this compound allows the molecule to adopt various conformations. Conformational analysis is crucial for understanding how the molecule fits into the binding pocket of its target receptor and for developing a pharmacophore model.

A general pharmacophore model for sigma-1 receptor ligands proposes the presence of a basic amine (provided by the morpholine ring) and two hydrophobic regions separated by a specific distance. The 3-methylphenoxy group and the morpholine ring itself can fulfill the roles of these hydrophobic regions. The pentyl linker allows these key features to be positioned at an optimal distance for interaction with the receptor.

Computational studies and the crystal structure of the sigma-1 receptor have provided a more refined understanding of the binding site. The binding pocket is known to contain key amino acid residues, including Glu172, which is believed to interact with the protonated amine of the ligand. Other important residues that contribute to binding through hydrophobic and other interactions have also been identified.

The development of a specific pharmacophore model for this compound would require detailed computational modeling, including docking studies into the sigma-1 receptor crystal structure and molecular dynamics simulations to explore its conformational preferences within the binding site. Such studies would help to rationalize the observed structure-activity relationships and guide the design of new, more potent, and selective ligands.

Computational and Theoretical Studies on 4 5 3 Methylphenoxy Pentyl Morpholine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as 4-[5-(3-methylphenoxy)pentyl]morpholine, might interact with the binding site of a target protein. The process involves placing the ligand in various conformations within the protein's active site and calculating a "docking score" that estimates the binding affinity. nih.gov

For this compound, molecular docking studies would elucidate the specific interactions that contribute to its binding. The morpholine (B109124) ring, a common moiety in approved drugs, is a key functional group. enamine.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen can also participate in interactions, making the ring a versatile pharmacophore. nih.gov The long, flexible pentyl chain allows the molecule to adopt numerous conformations to fit optimally within a binding pocket, while the 3-methylphenoxy group can engage in hydrophobic and π-stacking interactions. nih.gov

Analysis of ligand-protein interaction maps from docking simulations reveals the nature and geometry of these connections. researchgate.net Studies on other morpholine-containing compounds have shown that the morpholine oxygen frequently forms crucial hydrogen bonds with backbone amides of residues in the protein's hinge region. nih.gov

Table 1: Potential Molecular Interactions for this compound Moieties

Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Morpholine RingHydrogen Bond (Acceptor)Amide groups of Valine, Lysine nih.gov
Phenoxy GroupHydrophobic Interactions, π-StackingPhenylalanine, Tyrosine, Tryptophan nih.gov
Pentyl LinkerVan der Waals, Hydrophobic InteractionsLeucine, Isoleucine, Alanine
Methyl GroupHydrophobic InteractionsHydrophobic pockets within the active site

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net To develop a QSAR model for this compound, a library of its analogs would first be synthesized and their biological activity (e.g., inhibitory concentration IC₅₀) measured. nih.gov

Next, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and steric effects. nih.gov Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a QSAR model is built that correlates a subset of these descriptors with the observed activity. nih.govresearchgate.net

Such a model can be highly predictive for new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing time and cost. nih.govpensoft.net For derivatives of this compound, QSAR studies could reveal that properties like lipophilicity, molecular volume, and specific electronic features are critical for activity. pensoft.netresearchgate.net

Table 2: Representative Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsPotential Influence on Activity
ElectronicDipole Moment, Partial ChargesGoverns electrostatic and hydrogen bonding interactions. researchgate.net
Steric/TopologicalMolecular Weight, Molecular Volume, Kier's Alpha IndicesRelates to the size and shape of the molecule, influencing its fit in the binding site. nih.gov
LipophilicityLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets. pensoft.net
ThermodynamicHeat of Formation, Hydration EnergyIndicates the energetic stability of the compound. researchgate.net

In silico ADME/T Profiling for Research Compound Selection

The success of a drug is determined not only by its efficacy but also by its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion (ADME)—and its lack of toxicity (T). scispace.com Failures in late-stage development are often due to poor ADME/T properties. nih.gov In silico ADME/T profiling uses computational models to predict these properties before a compound is even synthesized, allowing for early-stage filtering of candidates. researchgate.netmdpi.com

For this compound, a standard ADME/T profile would assess compliance with guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net Other critical predicted parameters include aqueous solubility (LogS), blood-brain barrier (BBB) permeability (LogBB), interaction with P-glycoprotein (P-gp), and potential inhibition of key cytochrome P450 (CYP) enzymes responsible for drug metabolism. mdpi.com A favorable in silico profile would show good predicted absorption, appropriate distribution, low potential for metabolic liabilities, and a clean toxicity forecast.

Table 3: Example In Silico ADME/T Profile for this compound

PropertyPredicted Value/ClassificationSignificance
Molecular Weight277.4 g/molComplies with Lipinski's Rule (<500), suggests good absorption. researchgate.net
LogP~3.5 - 4.0Indicates good lipophilicity for membrane permeation.
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5). researchgate.net
Hydrogen Bond Acceptors2 (Morpholine O, Phenoxy O)Complies with Lipinski's Rule (<10). researchgate.net
Aqueous Solubility (LogS)Moderately to poorly solubleMay require formulation strategies for optimal delivery.
BBB Permeation (LogBB)HighIndicates potential for CNS activity; desirable or undesirable depending on the target. mdpi.com
CYP2D6 InhibitionPotential InhibitorMay lead to drug-drug interactions; requires experimental validation. mdpi.com
HepatotoxicityLow ProbabilityIndicates a lower risk of liver damage. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule and its complex with a protein. nih.gov The compound this compound has significant conformational flexibility due to its rotatable bonds in the pentyl chain. mdpi.com Conformational analysis identifies the low-energy, and thus most probable, three-dimensional shapes the molecule can adopt in solution. researchgate.net

MD simulations take this a step further by simulating the movements of atoms in the ligand-protein complex over time, typically on the nanosecond scale. nih.govmdpi.com This provides critical information on the stability of the binding pose predicted by docking. By tracking the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms, researchers can assess whether the initial docked pose is maintained. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, showing how often they are formed and broken during the simulation. nih.govnih.gov

Table 4: Insights from Molecular Dynamics (MD) Simulations

MD Simulation MetricInformation ProvidedFavorable Outcome for a Strong Binder
Ligand RMSDStability of the ligand's position and conformation in the binding site.Low RMSD values (e.g., 1-2 Å) that plateau over time. nih.gov
Protein RMSFFlexibility of individual amino acid residues.Low fluctuation in the active site residues, indicating a stabilizing effect of the ligand.
Interaction OccupancyPercentage of simulation time a specific interaction (e.g., H-bond) is present.High occupancy (>90%) for key interactions. nih.gov
Binding Free Energy (e.g., MM/PBSA)A more accurate estimation of binding affinity than docking scores.A large, negative Gibbs free energy of binding (ΔG). mdpi.com

Rational Design Strategies for Analogs

The ultimate goal of computational and theoretical studies is to guide the rational design of improved molecules. researchgate.net The insights gained from docking, QSAR, ADME/T profiling, and MD simulations for this compound can be integrated to propose specific structural modifications to enhance its therapeutic potential. enamine.netnih.gov

For example, if molecular docking reveals an unoccupied hydrophobic pocket near the 3-methylphenoxy group, an analog with a larger alkyl group (e.g., ethyl or isopropyl) at that position could be designed to fill this space and increase potency. If QSAR analysis indicates that lower lipophilicity improves a desired property, analogs could be designed by replacing the methylphenyl group with a more polar heterocycle. pensoft.net If MD simulations show that a key hydrogen bond is transient, the scaffold could be modified to be more rigid, locking it into a conformation that favors this interaction. Finally, if in silico profiling predicts metabolic instability, the part of the molecule identified as a metabolic hotspot could be altered, for instance, by adding fluorine atoms to block metabolic oxidation. nih.gov

Table 5: Linking Computational Insights to Rational Analog Design

Computational FindingDesign StrategyExample Modification to this compound
Docking shows an unused H-bond donor in the protein.Introduce an H-bond acceptor on the ligand.Replace the phenoxy group with a pyridine (B92270) ring to use the ring nitrogen as an acceptor.
QSAR model shows activity correlates negatively with LogP.Decrease lipophilicity.Introduce a polar group, such as a hydroxyl, on the pentyl chain.
ADME/T predicts high P-gp efflux.Modify physicochemical properties to reduce P-gp substrate potential.Reduce hydrogen bond acceptors or add a carboxylic acid group.
MD simulation shows high flexibility of the pentyl chain leads to loss of key interactions.Increase structural rigidity.Incorporate a cyclic structure (e.g., piperidine) in place of the pentyl chain.

In Vitro and Preclinical in Vivo Pharmacological Investigations of 4 5 3 Methylphenoxy Pentyl Morpholine Non Human Models

Cellular Mechanism of Action Studies

Modulation of Mitochondrial Homeostasis in Cellular Models (e.g., mouse embryonic fibroblasts, astrocytes)

Research indicates that 4-[5-(3-methylphenoxy)pentyl]morpholine plays a significant role in regulating mitochondrial function. Studies utilizing primary glial cultures have demonstrated that treatment with this compound leads to an increase in both mitochondrial mass and mitochondrial oxygen consumption. nih.govresearchgate.net This enhancement of mitochondrial biogenesis and activity occurs without a corresponding increase in oxidative stress. nih.gov The mechanism underlying these effects is linked to the activation of the nuclear erythroid 2-related factor 2 (Nrf2), which subsequently induces the expression of heme oxygenase-1 (HO-1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). nih.govresearchgate.net The absence or inhibition of these signaling molecules abolishes the observed increase in mitochondrial mass. nih.govresearchgate.net

Further investigations have revealed that functional α7 nAChRs are expressed on the outer membrane of mitochondria. nih.govplos.org In isolated mouse liver mitochondria, activation of these receptors by this compound was found to impair the accumulation of intramitochondrial calcium (Ca2+) and significantly reduce the release of cytochrome c, a key event in the initiation of apoptosis. nih.govplos.org This suggests a direct regulatory role of the compound on mitochondrial permeability transition. nih.govplos.org

Table 1: Effects of this compound on Mitochondrial Parameters in Glial Cells

Parameter Observation Implicated Pathway Reference
Mitochondrial Mass Increased α7 nAChR/Nrf2/HO-1/PGC-1α nih.govresearchgate.net
Mitochondrial Oxygen Consumption Increased α7 nAChR nih.govresearchgate.net
Oxidative Stress Not Increased - nih.gov
Intramitochondrial Ca2+ Accumulation Impaired α7 nAChR on mitochondrial membrane nih.govplos.org
Cytochrome c Release Decreased α7 nAChR on mitochondrial membrane nih.govplos.org

Impact on Cellular Stress Responses (e.g., ER stress)

The compound has been shown to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress. In pancreatic β-cell lines, this compound attenuates the terminal unfolded protein response (UPR) that is induced by irremediable ER stress. nih.govresearchgate.net This protective effect is achieved through the regulation of inositol-requiring enzyme 1α (IRE1α) activation, a key sensor of ER stress. nih.govresearchgate.net Specifically, the compound was observed to reduce the splicing of X-box-binding protein-1 (XBP1) mRNA and inhibit the upregulation of thioredoxin-interacting protein (TXNIP), both of which are markers of the terminal UPR. nih.govresearchgate.net

In a model of osteoarthritis using chondrocytes, the compound was found to suppress the activation of the NLRP3 inflammasome by inhibiting the reactive oxygen species (ROS)/TXNIP pathway. plos.org This highlights a mechanism for reducing cellular stress and inflammation.

Effects on Cellular Proliferation in Research Models (non-clinical context)

The influence of this compound on cellular proliferation appears to be context and cell-type dependent. In models of allergic airway inflammation, the compound significantly inhibited the proliferation of type 2 innate lymphoid cells (ILC2s) in vitro. frontiersin.orgnih.gov This was evidenced by a decrease in cell numbers and reduced expression of the proliferation marker Ki67. frontiersin.org Conversely, in a study on osteoarthritis, where interleukin-1β (IL-1β) stimulation inhibited the growth of chondrocytes, pretreatment with this compound completely restored the cellular growth rate. plos.org Another study on retinal cells found no significant change in cell proliferation following treatment with the compound. wmich.edu

Table 2: Cell-Type Specific Effects of this compound on Proliferation

Cell Type Condition Effect on Proliferation Reference
Type 2 Innate Lymphoid Cells (ILC2s) In vitro culture with IL-33 Inhibition frontiersin.orgnih.gov
Chondrocytes IL-1β induced growth inhibition Restoration of proliferation plos.org
Retinal Cells Blast-exposed mouse retinas No significant change wmich.edu

Investigation of Reactive Oxygen Species (ROS) Levels

Studies suggest that this compound can modulate levels of reactive oxygen species (ROS). Despite its ability to increase mitochondrial oxygen consumption in glial cells, it does not lead to an increase in oxidative stress. nih.gov In endothelial cells, activation of the α7 nAChR by this compound was shown to protect against oxidant stress-induced injury. researchgate.net Furthermore, in chondrocytes, the compound was found to inhibit the ROS/TXNIP pathway, which is implicated in inflammatory responses. plos.org While adult neurogenesis, a process that can be stimulated by this compound, is associated with the generation of oxidative stress, this appears to be a consequence of the neurogenic process itself rather than a direct effect of the compound. wikipedia.org

Receptor-Mediated Signaling Cascade Investigations

The pharmacological effects of this compound are primarily mediated through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). amegroups.orgfrontiersin.org Engagement of this receptor initiates a variety of downstream signaling cascades that influence cellular function.

Downstream Signaling Events Triggered by Target Engagement

Activation of the α7 nAChR by this compound has been shown to trigger several key intracellular signaling pathways across different cellular models:

CaM-CaMKII-CREB Pathway: In primary hippocampus cells and an animal model of Alzheimer's disease, the compound was found to activate the calmodulin (CaM)-calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) signaling pathway. nih.govnih.gov This activation was associated with the restoration of synaptic-associated proteins and improved cognitive functions. nih.govnih.gov

PI3K/Akt Pathway: The neuroprotective effects of the compound, particularly the reduction of apoptosis, have been linked to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.gov Inhibition of this pathway was shown to reverse the anti-apoptotic effects of the compound in a model of subarachnoid hemorrhage. nih.gov

ERK1/2 Pathway: The compound has been demonstrated to upregulate the Extracellular signal-regulated kinase 1/2 (ERK1/2)/CREB signaling pathway, which is associated with the amelioration of cognitive impairment. nih.gov In a model of Parkinson's disease, the neuroprotective and anti-inflammatory effects were potentially mediated through an α7nAChR/p-Erk/Foxp3 signaling axis. dntb.gov.uanih.gov

NF-κB Pathway: The anti-inflammatory properties of the compound are partly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) pathway. It has been shown to reduce the phosphorylation of IKK and NF-κB in ILC2s, thereby inhibiting inflammation. frontiersin.orgnih.gov Additionally, it suppresses the activation of the NF-κB/NLRP3 inflammasome in chondrocytes. plos.org

Nrf2/HO-1 Pathway: As mentioned previously, in microglia, the compound activates the Nrf2/HO-1 signaling cascade, which is crucial for the observed increase in mitochondrial biogenesis. nih.govresearchgate.net

Table 3: Key Downstream Signaling Pathways Activated by this compound

Signaling Pathway Cellular Outcome Model System Reference
CaM-CaMKII-CREB Improved synaptic function, neuroprotection Primary hippocampus cells, APP/PS1 mice nih.govnih.gov
PI3K/Akt Anti-apoptosis, neuroprotection Rat model of subarachnoid hemorrhage nih.gov
ERK1/2 Amelioration of cognitive impairment, anti-inflammation Mouse model of chronic intermittent hypoxia, Rat model of Parkinson's disease nih.govdntb.gov.uanih.gov
NF-κB Inhibition of inflammation Mouse ILC2s, Rat chondrocytes plos.orgfrontiersin.orgnih.gov
Nrf2/HO-1 Increased mitochondrial biogenesis Primary glial cultures nih.govresearchgate.net

Preclinical Pharmacodynamics in Relevant Animal Models (non-human, mechanistic focus)

No published studies were identified that investigated the preclinical pharmacodynamics of this compound in any animal model. Therefore, information regarding its mechanism of action, receptor binding affinities, or in vivo effects on physiological or pathological processes is not available.

Metabolic Studies in Non-Human Biological Systems (e.g., rat liver microsomes)

No specific data from metabolic studies on this compound in any non-human biological system, including rat liver microsomes, could be located in the public domain.

There are no published reports identifying the metabolites or elucidating the metabolic pathways of this compound.

Information regarding the specific enzymes involved in the biotransformation of this compound is not available.

Analytical Methodologies for Research and Characterization of 4 5 3 Methylphenoxy Pentyl Morpholine

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental to the unambiguous confirmation of the molecular structure of 4-[5-(3-methylphenoxy)pentyl]morpholine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are utilized to map the connectivity and chemical environment of each atom. For this compound, the spectra would reveal characteristic signals corresponding to the morpholine (B109124) ring, the pentyl chain, and the 3-methylphenoxy group. The presence of the morpholine ring is typically confirmed by signals in the ¹H NMR spectrum corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms. researchgate.net

Expected NMR Data Below is an interactive table detailing the predicted chemical shifts (δ) for the distinct protons and carbons in the molecule, based on standard values for similar structural motifs. researchgate.net

Atom Type Structural Moiety Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
ProtonsMorpholine Ring (O-CH₂)3.6 - 3.866 - 68
ProtonsMorpholine Ring (N-CH₂)2.4 - 2.653 - 55
ProtonsPentyl Chain (-O-CH₂-)3.9 - 4.167 - 69
ProtonsPentyl Chain (-N-CH₂-)2.3 - 2.558 - 60
ProtonsPentyl Chain (-CH₂-CH₂-CH₂-)1.3 - 1.825 - 30
ProtonsAromatic Ring (Ar-H)6.7 - 7.2110 - 140
ProtonsMethyl Group (Ar-CH₃)2.2 - 2.420 - 22

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Using electron ionization (EI), the molecule is fragmented into smaller, charged ions, creating a unique fragmentation pattern that serves as a molecular fingerprint. nist.govnist.gov The molecular ion peak (M+) in the mass spectrum would correspond to the exact mass of this compound. Key fragmentation patterns would likely involve the cleavage of the pentyl chain and the loss of the morpholine ring, providing further structural confirmation.

Chromatographic Methods for Purity and Quantification (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying the amount of the compound.

A reverse-phase (RP) HPLC method is typically suitable for analyzing morpholine derivatives. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound is dissolved in a suitable solvent, injected into the HPLC system, and its retention time is measured. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is created using standards of known concentration.

Typical HPLC Parameters The following interactive table outlines a general set of conditions for the HPLC analysis of morpholine-containing compounds. sielc.comsielc.com

Parameter Condition Purpose
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., 0.1% Formic Acid)Elutes the compound from the column. Acid improves peak shape. sielc.com
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV-Vis Detector (e.g., at 254 nm)Detects the compound as it elutes based on its UV absorbance.
Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

This type of liquid chromatography method can be scaled for the preparative separation and isolation of impurities. sielc.com

Cell-Based Assays and Imaging Techniques in Mechanistic Studies (e.g., fluorogenic dyes, luciferase reporter assays)

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These in vitro tests help to elucidate the compound's mechanism of action, such as its effects on cell viability, proliferation, and specific signaling pathways. nih.govnih.gov

Cell Viability and Cytotoxicity Assays: The MTT assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability. nih.govnih.gov Cells are treated with the compound, and the reduction of tetrazolium salt to formazan (B1609692) crystals by metabolically active cells is quantified, revealing any cytotoxic effects.

Apoptosis and Cell Cycle Analysis: If the compound induces cell death, further mechanistic studies are performed. Flow cytometry using dyes like propidium (B1200493) iodide can be used to analyze the cell cycle distribution, determining if the compound causes arrest at a specific phase (e.g., G1, S, or G2/M). nih.gov Other assays can detect markers of apoptosis (programmed cell death).

Luciferase Reporter Assays: To investigate the effect of the compound on specific gene transcription or signaling pathways, luciferase reporter assays are employed. In this technique, the promoter of a gene of interest is linked to a luciferase reporter gene. A change in light output after treatment with the compound indicates that it modulates the activity of that specific promoter or pathway.

Common Cell-Based Assays for Mechanistic Studies

Assay Type Technique/Reagent Biological Question Answered Example Application
Cytotoxicity MTT AssayDoes the compound kill cells or inhibit their growth?Determining the IC₅₀ value in cancer cell lines. nih.gov
Cell Cycle Propidium Iodide Staining & Flow CytometryDoes the compound halt cell division at a specific phase?Identifying G1 phase arrest in treated cells. nih.gov
Apoptosis Annexin V/PI StainingDoes the compound induce programmed cell death?Differentiating between apoptotic and necrotic cell death.
Pathway Activity Luciferase Reporter AssayDoes the compound activate or inhibit a specific signaling pathway?Measuring the modulation of a transcription factor's activity.

RT-qPCR for Gene Expression Analysis in Research Models

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure changes in gene expression in response to treatment with this compound. nih.gov This method allows researchers to quantify the messenger RNA (mRNA) levels of specific genes of interest, providing insights into the molecular pathways affected by the compound.

The process begins with the isolation of total RNA from a research model, such as cultured cells or tissue samples, that have been exposed to the compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as the template for the qPCR reaction, where the amount of specific gene transcripts is amplified and quantified in real-time using fluorescent probes or dyes.

Accurate normalization is critical for reliable RT-qPCR results. mdpi.commdpi.com The expression levels of the target genes are normalized to the expression of one or more stable reference genes (housekeeping genes), which are not affected by the experimental treatment. nih.govmdpi.com This normalization corrects for variations in RNA input and reverse transcription efficiency. The results can reveal whether the compound upregulates or downregulates the expression of genes involved in processes like cell proliferation, apoptosis, or inflammation. researchgate.net

Workflow for RT-qPCR Gene Expression Analysis

Step Description Key Consideration
1. Sample Treatment Research models (e.g., cell lines) are treated with this compound or a vehicle control.Appropriate controls are essential for comparison.
2. RNA Isolation Total RNA is extracted from the treated and control samples.RNA quality and integrity are crucial for accurate results.
3. Reverse Transcription (RT) Isolated RNA is converted into a stable cDNA library.The efficiency of the reverse transcriptase enzyme can impact results.
4. Quantitative PCR (qPCR) The cDNA is amplified using primers specific to target and reference genes. Fluorescence is measured in real-time.Primer specificity and amplification efficiency must be validated. mdpi.com
5. Data Analysis Gene expression levels are calculated and normalized to stable reference genes.Selection of appropriate, stable reference genes is paramount. mdpi.com

Future Directions and Emerging Research Avenues for 4 5 3 Methylphenoxy Pentyl Morpholine Research

Exploration of Novel Therapeutic Research Applications (excluding clinical trials)

The morpholine (B109124) scaffold is a versatile pharmacophore present in a wide array of bioactive compounds, suggesting a broad range of potential therapeutic applications for 4-[5-(3-methylphenoxy)pentyl]morpholine. nih.gov Research into morpholine derivatives has revealed their potential in treating central nervous system (CNS) disorders, mood disorders, pain, and cancer. acs.orgnih.gov The unique physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile, contribute to improved pharmacokinetic properties and the ability to cross the blood-brain barrier, a crucial feature for CNS-active drugs. nih.govtandfonline.com

One particularly promising area of investigation for this compound is its potential interaction with sigma receptors. nih.govnih.gov Sigma receptors are promising targets for the treatment of various medical conditions, including cancer. nih.gov Ligands for the sigma-1 receptor, in particular, have shown potential in addressing amnesic and cognitive deficits, depression, anxiety, and schizophrenia. nih.gov Given that many CNS-active compounds feature a morpholine core, exploring the activity of this compound at sigma receptors could unveil novel therapeutic avenues.

Table 1: Potential Therapeutic Research Areas for this compound

Therapeutic Area Rationale Key Molecular Targets
Neurodegenerative Diseases The morpholine scaffold enhances blood-brain barrier permeability, which is crucial for CNS drugs. tandfonline.com Sigma Receptors, Monoamine Oxidase, Cholinesterase tandfonline.comnih.gov
Oncology Morpholine derivatives have been developed as anticancer agents, including inhibitors of the PI3K/mTOR pathway. nih.gov PI3K, mTOR, c-Met Kinase nih.govnih.gov
Mood Disorders and Pain Morpholine-containing compounds can modulate neurotransmitter receptors involved in mood and pain regulation. acs.orgnih.gov Neurokinin (NK1) Receptors, Dopamine Receptors acs.orgnih.gov

Advanced Computational Approaches in Compound Discovery Research

Computational studies are indispensable tools in modern drug discovery for predicting the biological activities and optimizing the structures of novel compounds. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations can be powerfully applied to the study of this compound.

QSAR models can be developed for a series of phenoxy-pyridine derivatives to systematically investigate the interactions between these compounds and tumor-associated proteins, with the aim of identifying potential inhibitors with high activity. nih.gov Molecular docking studies can elucidate the binding interactions of this compound within the active site of a target protein, revealing key interactions such as hydrogen bonding and hydrophobic interactions. mdpi.com For instance, docking studies of phenoxy pyridine (B92270) derivatives with the c-Met kinase receptor have provided insights into their potential as inhibitors. nih.gov

Molecular dynamics simulations can further evaluate the binding affinity and structural stability of the ligand-protein complex over time. mdpi.com These computational approaches can provide valuable insights for the rational design of more potent and selective analogs of this compound. nih.gov

Table 2: Computational Techniques in Drug Discovery for Morpholine Derivatives

Computational Technique Application Expected Outcome
QSAR Predict the biological activity of novel derivatives based on their chemical structure. nih.gov Identification of structural features that contribute to higher potency. nih.gov
Molecular Docking Simulate the binding of a ligand to the active site of a target protein. mdpi.com Understanding of key binding interactions and prediction of binding affinity. mdpi.commdpi.com
Molecular Dynamics Simulate the movement of atoms in a ligand-protein complex over time. mdpi.com Assessment of the stability of the complex and calculation of binding free energy. nih.govmdpi.com
ONIOM Method A hybrid quantum mechanics/molecular mechanics (QM/MM) method for studying large molecular systems. mdpi.com Detailed analysis of binding interactions in the active site. mdpi.com

Development of Next-Generation Morpholine Analogs

The development of next-generation analogs of this compound can be guided by established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.com The morpholine scaffold is highly adaptable, allowing for structural modifications to tailor compounds for specific therapeutic needs. tandfonline.com

One approach is the synthesis of a library of chiral alkoxymethyl morpholine analogs to explore structure-activity relationships (SAR). nih.gov For example, modifications to the N-linked groups and moieties adjacent to the oxygen of the morpholine can be systematically evaluated. nih.gov Another strategy involves the bioisosteric replacement of the morpholine ring with other heterocyclic systems, such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP), to explore novel chemical space and potentially improve metabolic stability. unimi.it

The synthesis of morpholine derivatives can be achieved through various efficient methods, including the conversion of 1,2-amino alcohols. chemrxiv.org These synthetic strategies can be employed to create a diverse library of analogs of this compound for biological evaluation.

Integration with Systems Biology Approaches for Comprehensive Understanding

A systems biology approach can provide a holistic understanding of the biological effects of this compound by considering its interactions within complex biological networks. nih.gov Rather than focusing on a single molecular target, systems biology aims to elucidate how a compound perturbs entire pathways and cellular systems. nih.govresearchgate.net

This approach can help to identify the converging molecular mechanisms that link a compound to its ultimate biological effects. researchgate.net By integrating data from genomics, proteomics, and metabolomics, a more comprehensive picture of the compound's mechanism of action can be constructed. This can lead to the identification of novel biomarkers and the development of "systems therapeutics" that act on multiple targets within a disease network. nih.gov

For this compound, a systems biology approach could be used to build predictive models of its effects on cellular pathways, helping to identify potential off-target effects and new therapeutic indications. researchgate.net This integrated approach holds the potential to accelerate the translation of promising compounds from preclinical research to potential therapeutic applications.

Q & A

Q. What mechanistic insights explain reactivity discrepancies in SN2 displacement reactions?

  • Kinetic Studies :
  • Isotopic labeling : Use deuterated pentyl chains to track bond-breaking/bond-forming steps via kinetic isotope effects (KIE).
  • Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents to elucidate transition-state solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3-methylphenoxy)pentyl]morpholine
Reactant of Route 2
4-[5-(3-methylphenoxy)pentyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.